molecular formula C16H23NO8 B073226 Bakankoside CAS No. 1398-17-0

Bakankoside

Cat. No. B073226
CAS RN: 1398-17-0
M. Wt: 357.36 g/mol
InChI Key: CYRRHDGXDUVPMO-ZASXJUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bakankoside is a natural compound that is found in various plants, including the traditional Chinese medicinal herb Gynostemma pentaphyllum. It has been identified as a potential candidate for the treatment of various diseases due to its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Bakankoside, a monoterpene alkaloid, has been synthesized from secologanin. A study by Tietze and Bärtels (1989) demonstrates the reduction of secologanin with sodium borohydride, followed by various chemical processes to yield bakankoside. This synthesis process highlights the chemical transformations and the potential for bakankoside to be used in various scientific applications, especially in the field of organic chemistry and pharmacology (Tietze & Bärtels, 1989).

Pharmacological Research and Applications

While specific studies on bakankoside are limited, the broader context of bioactive compounds (BACs) in pharmacology offers insights. Banwo et al. (2021) discuss the importance of BACs in natural products, highlighting their potential in developing functional foods and medicinal products. This suggests a possible exploration of bakankoside within this context, considering its bioactive properties and potential health benefits (Banwo et al., 2021).

Bioactive Compound Research

The study of bioactive compounds in foods, including peptides and secondary metabolites like bakankoside, is gaining interest. Udenigwe and Aluko (2012) review bioactive peptides derived from food proteins, focusing on their potential health-promoting effects against various diseases. Although not specific to bakankoside, this research underlines the relevance of investigating similar compounds for their biological and therapeutic properties (Udenigwe & Aluko, 2012).

Potential in Drug Development and Toxicology

Bakankoside, as part of the larger group of bioactive compounds, may have implications in drug development and toxicology. Norman (2019) discusses the limitations of animal studies in predicting human toxicity, which could be relevant in the context of testing bakankoside or related compounds for potential therapeutic uses (Norman, 2019).

properties

CAS RN

1398-17-0

Product Name

Bakankoside

Molecular Formula

C16H23NO8

Molecular Weight

357.36 g/mol

IUPAC Name

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5,6,7-hexahydropyrano[3,4-c]pyridin-8-one

InChI

InChI=1S/C16H23NO8/c1-2-7-8-3-4-17-14(22)9(8)6-23-15(7)25-16-13(21)12(20)11(19)10(5-18)24-16/h2,6-8,10-13,15-16,18-21H,1,3-5H2,(H,17,22)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

CYRRHDGXDUVPMO-ZASXJUAOSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCNC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

C=CC1C2CCNC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C=CC1C2CCNC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O

Other CAS RN

1398-17-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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